molecular formula C23H19BrN4O2 B2426197 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromophenyl)urea CAS No. 119506-61-5

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromophenyl)urea

Cat. No. B2426197
CAS RN: 119506-61-5
M. Wt: 463.335
InChI Key: JRKSHNSHXXMBFL-OAQYLSRUSA-N
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Description

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromophenyl)urea is a useful research compound. Its molecular formula is C23H19BrN4O2 and its molecular weight is 463.335. The purity is usually 95%.
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Scientific Research Applications

Receptor Binding and Tumor Targeting

One significant application of this compound is in the field of receptor binding and tumor targeting. A study synthesized and characterized radioiodinatable benzodiazepines selective for type 1 and type 2 cholecystokinin receptors. Specifically, (S)-1-(3-iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea (9) was found to be a selective antagonist at CCK(1) receptors, showing potential for labeling CCK(1) receptors in vitro and potentially for targeting CCK(1) receptor-expressing tumors in vivo (Akgün et al., 2009).

Anticancer Agent Development

This compound has been explored in the context of developing anticancer agents. A series of 4-aryl-thieno[1,4]diazepin-2-one derivatives, including similar structures, were synthesized and evaluated for their antiproliferative activities against melanoma and hematopoietic cell lines. One derivative showed potent inhibitory activities against multiple protein kinases, indicating its potential as a candidate for cancer therapeutics (Lee et al., 2018).

Chemical Synthesis and Characterization

Further research has focused on the chemical synthesis and characterization of derivatives of this compound. For example, diazepines, including 1,4-diazepine derivatives, have been studied for their chemical properties and reactions. These studies provide valuable insights into the synthesis routes and chemical behaviors of these compounds, which are crucial for their application in various fields, including medicinal chemistry (Gorringe et al., 1969).

Heterocyclic Compound Synthesis

The compound's structure is relevant to the synthesis of heterocyclic compounds like oxazepine, pyrazole, and isoxazole derivatives. These syntheses are important in medicinal chemistry for the development of new therapeutic agents (Adnan et al., 2014).

Polymorphism and Solubility Studies

Studies have also been conducted on polymorphs of similar compounds to understand their crystalline forms and solubility characteristics. This research is significant for the development of pharmaceutical formulations and for enhancing the bioavailability of sparingly soluble compounds (Yano et al., 1996).

properties

IUPAC Name

1-(4-bromophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O2/c1-28-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)26-21(22(28)29)27-23(30)25-17-13-11-16(24)12-14-17/h2-14,21H,1H3,(H2,25,27,30)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKSHNSHXXMBFL-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.